A Technical Guide to Sodium Hexanoate-6,6,6-d3: Principles and Applications in Quantitative Analysis
A Technical Guide to Sodium Hexanoate-6,6,6-d3: Principles and Applications in Quantitative Analysis
Abstract
This technical guide provides an in-depth examination of Sodium Hexanoate-6,6,6-d3 (CAS No. 1219794-91-8), a stable isotope-labeled internal standard critical for quantitative bioanalysis. We will move beyond a simple product description to explore the fundamental principles of its application, the causal logic behind its use in mass spectrometry, and a detailed protocol for its implementation. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and accurate quantification of endogenous hexanoic acid in complex biological matrices. We will address the physicochemical properties, the core principles of stable isotope dilution analysis, a validated experimental workflow, and essential quality control considerations.
Core Concepts: The Imperative for an Isotopic Standard
In modern metabolomics and pharmacokinetic studies, the accurate measurement of small molecules like hexanoic acid is paramount. Hexanoic acid, a six-carbon medium-chain fatty acid, plays a significant role in gut microbiome signaling, energy metabolism, and has been investigated for its therapeutic effects on metabolic health.[1][2][3] However, its quantification is fraught with challenges, including analyte loss during sample extraction, matrix-induced ionization suppression in the mass spectrometer, and variations in instrument response.[4]
To overcome these obstacles, the principle of Stable Isotope Dilution Analysis (SIDA) is employed. This technique relies on the introduction of a known quantity of an isotopically labeled version of the analyte at the very beginning of the analytical workflow.[4][5] Sodium Hexanoate-6,6,6-d3 is the ideal internal standard for this purpose. It is chemically identical to the endogenous analyte (hexanoic acid) but carries a distinct mass signature due to the replacement of three terminal hydrogen atoms with deuterium.[6][7][8] This mass shift of +3 Daltons allows the mass spectrometer to differentiate between the standard and the analyte, while their identical chemical structures ensure they behave virtually identically during every stage of the analysis.[4]
Chemical Identity
The key to a successful internal standard is its structural fidelity to the analyte. The only difference between hexanoate and its d3-labeled counterpart is the isotopic composition of the terminal methyl group.
Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.
Physicochemical Profile and Specifications
A thorough understanding of the standard's properties is essential for its correct application, from calculating stock solution concentrations to ensuring long-term stability.
| Property | Value | Source(s) |
| Analyte Name | Sodium Hexanoate-6,6,6-d3 | [6][7][9] |
| Synonyms | Hexanoic acid-d3 sodium salt; Sodium caproate-ε-d3 | [6][7] |
| CAS Number | 1219794-91-8 | [6][7][9][10] |
| Unlabeled CAS No. | 10051-44-2 | [7][9][11] |
| Molecular Formula | C₆D₃H₈O₂·Na | [6][7][9] |
| Molecular Weight | ~141.16 g/mol | [6][7] |
| Unlabeled MW | ~138.14 g/mol | [11][12][13] |
| Appearance | White to off-white solid/powder | [11][12] |
| Isotopic Enrichment | Typically ≥99 atom % D | [7][9] |
| Chemical Purity | Typically ≥98% | [9] |
| Storage Conditions | Store at room temperature, keep in a dry place. | [7][14] |
| Stability | Stable under recommended storage conditions. Re-analyze after extended periods (e.g., 3 years). | [7] |
The SIDA Workflow: A Self-Validating System
The elegance of the Stable Isotope Dilution Analysis workflow lies in its inherent ability to self-correct for analytical variability. By tracking the ratio of the analyte to the internal standard, the method becomes robust against errors that would invalidate external calibration methods.
Caption: The workflow of Stable Isotope Dilution Analysis (SIDA) for robust quantification.
The causality is straightforward: any physical loss of the analyte during the multi-step sample preparation (e.g., incomplete protein precipitation, inefficient liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.[4] Similarly, if the ionization efficiency is suppressed by 30% for the analyte due to co-eluting matrix components, it will be suppressed by the same 30% for the co-eluting internal standard. The ratio of their signals, therefore, remains constant and directly reflects the initial analyte concentration.
Experimental Protocol: Quantifying Hexanoic Acid in Human Plasma via LC-MS/MS
This section provides a representative, field-proven methodology. The described parameters serve as a robust starting point for method development and validation.
Reagent and Stock Solution Preparation
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Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~5 mg of Sodium Hexanoate-6,6,6-d3. Dissolve in a 5 mL volumetric flask with 50:50 (v/v) Methanol:Water. This high concentration stock ensures weighing accuracy.
-
Analyte Stock (1 mg/mL): Prepare a stock solution of unlabeled Sodium Hexanoate (or Hexanoic Acid) in the same manner.
-
Working Solutions: Serially dilute the stock solutions in 50:50 Methanol:Water to create:
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A set of calibration standards (e.g., 0.1 to 100 µg/mL).
-
An IS spiking solution at a fixed concentration (e.g., 500 ng/mL). The chosen concentration should be within the mid-range of the expected analyte concentrations in samples.[15]
-
Sample Preparation: Protein Precipitation (PPT)
This method is chosen for its speed and effectiveness in removing the bulk of plasma proteins.
-
Aliquot: Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the IS spiking solution (500 ng/mL) to every tube except for "double blank" samples (which receive 10 µL of diluent). Vortex briefly.
-
Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the hexanoate is in its protonated (-COOH) form, which is more amenable to reverse-phase chromatography.
-
Vortex: Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
The following are typical parameters. Optimization is required for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for small organic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase LC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reverse-phase LC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| MRM Transitions | See Table below | Specific precursor-to-product ion transitions for confident identification and quantification. |
Mass Spectrometry: Multiple Reaction Monitoring (MRM)
The mass spectrometer is set to monitor specific mass transitions, ensuring high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexanoic Acid | 115.1 | 71.1 | 10 |
| Hexanoic Acid-d3 | 118.1 | 74.1 | 10 |
Note: These values are theoretical for [M-H]⁻ and a characteristic fragment. They must be optimized empirically on the specific mass spectrometer being used.
Synthesis and Quality Control
While end-users typically purchase this standard, understanding its origin is key to appreciating its quality. The synthesis generally involves the neutralization of the corresponding Hexanoic-6,6,6-d3 Acid with a sodium base like sodium hydroxide.[16][17] The deuterated acid precursor is the critical starting material.
Critical Quality Control Parameters:
-
Chemical Purity: Assessed by techniques like NMR or LC-UV/MS to ensure the absence of other organic impurities that could interfere with the analysis. A purity of >98% is standard.[9]
-
Isotopic Purity (Enrichment): This is the most critical parameter, measured by mass spectrometry. It confirms the percentage of molecules that are correctly labeled (d3). High isotopic enrichment (e.g., 99 atom % D) is crucial to prevent the "crosstalk" of the IS signal into the analyte's mass channel, which would lead to an overestimation of the analyte.[7]
Conclusion
Sodium Hexanoate-6,6,6-d3 is not merely a deuterated chemical; it is an enabling tool for generating high-fidelity, reproducible, and accurate quantitative data in complex biological systems. Its application, rooted in the fundamental principles of Stable Isotope Dilution Analysis, provides a self-validating system that corrects for the inevitable variations inherent in bioanalytical workflows. For researchers in metabolic disease, gut health, and drug development, the proper use of this internal standard is indispensable for producing trustworthy and authoritative scientific results.
References
- CymitQuimica. (n.d.). Sodium Hexanoate-6,6,6-d3.
- Chem-Impex. (n.d.). Sodium hexanoate.
- CDN Isotopes. (n.d.). Sodium Hexanoate-6,6,6-d3.
- LGC Standards. (n.d.). Sodium Hexanoate-6,6,6-d3.
-
PubChem. (n.d.). Sodium hexanoate. National Center for Biotechnology Information. Retrieved from [Link]
- BOC Sciences. (n.d.). CAS 10051-44-2 (Sodium hexanoate).
- Benchchem. (n.d.). Sodium hexanoate | 10051-44-2.
- precisionFDA. (n.d.). SODIUM HEXANOATE.
- LGC Standards. (n.d.). Buy Online CAS Number 1219794-91-8 - TRC - Sodium Hexanoate-6,6,6-d3.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Environmental Protection Agency. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS.
- Benchchem. (n.d.). A Comparative Guide to Internal Standards for Vitamin D Analysis by LC-MS/MS.
- MDPI. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.
- CymitQuimica. (n.d.). CAS 55320-69-9: Hexanoic-6,6,6-d3 Acid.
- Chiron. (n.d.). Why do toxicologists need an internal standard?.
- QuickCompany. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt.
- bioRxiv. (2025, February 27). Hexanoic acid improves metabolic health in mice fed high-fat diet.
- ResearchGate. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chiron.no [chiron.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium Hexanoate-6,6,6-d3 | CymitQuimica [cymitquimica.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. CAS 55320-69-9: Hexanoic-6,6,6-d3 Acid | CymitQuimica [cymitquimica.com]
- 9. Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]
- 10. Buy Online CAS Number 1219794-91-8 - TRC - Sodium Hexanoate-6,6,6-d3 | LGC Standards [lgcstandards.com]
- 11. Sodium hexanoate | C6H11NaO2 | CID 4087444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. GSRS [precision.fda.gov]
- 14. fishersci.com [fishersci.com]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. Sodium hexanoate | 10051-44-2 | Benchchem [benchchem.com]
- 17. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
